molecular formula C16H17NO2 B2998565 N-(2-hydroxy-2-phenylpropyl)benzamide CAS No. 50673-01-3

N-(2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B2998565
CAS No.: 50673-01-3
M. Wt: 255.317
InChI Key: IJJCONLXLXVJSB-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)benzamide: is an organic compound with the molecular formula C16H17NO2 It is a benzamide derivative characterized by the presence of a hydroxy group and a phenyl group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-phenylpropyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and simplicity.

Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxy-2-phenylpropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated benzamides or other substituted derivatives.

Comparison with Similar Compounds

  • 2-Hydroxy-N-(3-phenylpropyl)benzamide
  • 3-Hydroxy-N-(2-hydroxyethyl)benzamide
  • 4-Hydroxy-N-(2-methoxyphenyl)benzamide

Comparison: N-(2-hydroxy-2-phenylpropyl)benzamide is unique due to its specific structural features, such as the hydroxy group and phenyl group attached to the propyl chain. These features contribute to its distinct chemical and biological properties compared to other benzamide derivatives .

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(19,14-10-6-3-7-11-14)12-17-15(18)13-8-4-2-5-9-13/h2-11,19H,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJCONLXLXVJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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